N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide is a chemical compound characterized by its unique structural properties, which make it valuable for various scientific and industrial applications. The compound's molecular formula is and it has a molecular weight of approximately 280.33 g/mol. It is classified under oxalamides, a group known for their diverse biological activities and potential therapeutic applications.
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide falls under the category of organic compounds, specifically oxalamides. These compounds are derivatives of oxalic acid and are recognized for their ability to form amides, which can participate in various chemical reactions.
The synthesis of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide typically involves several key steps:
The specific reaction pathway may include:
The molecular structure of N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide can be represented using several notations:
InChI=1S/C14H20N2O4/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18)
CC(CCOC)(CNC(=O)C(=O)NC1=CC=CC=C1)O
The compound possesses a complex structure that includes:
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide is known to undergo various chemical reactions:
The specific conditions for these reactions depend on the reagents used and the desired products. For instance:
The mechanism of action for N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide involves its interaction with specific biological targets:
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide exhibits several notable physical properties:
Key chemical properties include:
N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide has diverse applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: